Estradiol 17-Valerate-d9
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Overview
Description
Estradiol 17-Valerate-d9 is a deuterium-labeled synthetic estrogen compound. It is a derivative of estradiol valerate, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of estradiol valerate, as well as in hormone replacement therapy and contraceptive drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid-d9. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in controlled environments to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol.
Substitution: The valerate ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine for ester substitution reactions.
Major Products
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Estradiol 17-Valerate-d9 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism and pharmacokinetics of estradiol valerate.
Biology: Employed in studies related to hormone regulation and reproductive biology.
Medicine: Investigated for its role in hormone replacement therapy and contraceptive drugs.
Industry: Used in the development of pharmaceuticals and as a growth promoter in animal farming .
Mechanism of Action
Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estradiol-receptor complex translocates to the nucleus, where it binds to specific DNA sequences to regulate gene transcription. This regulation leads to the expression of genes involved in the development and maintenance of female secondary sexual characteristics, reproductive function, and other physiological processes .
Comparison with Similar Compounds
Estradiol 17-Valerate-d9 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies. Similar compounds include:
Estradiol Valerate: The non-deuterated form used in hormone replacement therapy and contraceptive drugs.
Estradiol Acetate: Another esterified form of estradiol used in similar applications.
Estradiol Benzoate: A synthetic estrogen used in veterinary medicine and hormone therapy.
This compound stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research studies .
Properties
Molecular Formula |
C23H32O3 |
---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |
InChI Key |
RSEPBGGWRJCQGY-NLDCXAQVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
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